molecular formula C11H19NO4 B1528152 Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate CAS No. 1461706-46-6

Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate

Cat. No.: B1528152
CAS No.: 1461706-46-6
M. Wt: 229.27 g/mol
InChI Key: RWQOCDVVKSXCMT-UHFFFAOYSA-N
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Description

Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate (CAS 1461706-46-6) is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This ester-containing nitromethyl derivative is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Compounds with nitromethylcyclopentyl scaffolds are of significant interest in medicinal chemistry research for the development of novel pharmacologically active molecules. Research into similar structures has shown potential in various therapeutic areas, including as antagonists for cancer treatment and as cyclic amino acid derivatives investigated for central nervous system disorders, inflammatory diseases, and neuropathic pain . The presence of both ester and nitrofunctional groups on the cyclopentane ring makes this compound a valuable intermediate for further chemical transformations, such as the reduction of the nitro group to an amine, facilitating its use in the synthesis of more complex molecules for pharmaceutical research and development. Researchers utilize this compound exclusively in a laboratory setting, and it is not for human consumption. Proper safety data sheets should be consulted before use.

Properties

IUPAC Name

ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-3-16-10(13)7-11(8-12(14)15)5-4-9(2)6-11/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQOCDVVKSXCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCC(C1)C)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901173673
Record name Cyclopentaneacetic acid, 3-methyl-1-(nitromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461706-46-6
Record name Cyclopentaneacetic acid, 3-methyl-1-(nitromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461706-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentaneacetic acid, 3-methyl-1-(nitromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate is a compound of interest due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentane structure modified with nitromethyl and ethyl acetate groups. Its molecular formula is C12H17N1O2C_{12}H_{17}N_{1}O_{2}, and it features a cyclopentyl ring that contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the cytotoxicity of ethyl acetate fractions derived from plant sources has shown promising results against various cancer cell lines, suggesting that derivatives of ethyl acetate may also possess similar effects .

The mechanism by which this compound exerts its biological effects may involve the modulation of key enzymes implicated in inflammatory processes. Compounds that inhibit the biosynthesis of leukotrienes—mediators involved in inflammation—are particularly noteworthy. This compound could potentially act as an inhibitor of the enzyme lipoxygenase (5-LO), which is known to catalyze the oxidation of arachidonic acid to produce active leukotrienes .

Antimicrobial Properties

Similar compounds have demonstrated antibacterial activity against various pathogens. The presence of functional groups in this compound may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways critical for bacterial survival.

Data Table: Biological Activities of this compound and Related Compounds

Compound Activity Study Reference
This compoundAnticancer (potential)Inferred from related studies
Ethanol and ethyl acetate fractions (C. sinensis)Cytotoxicity (IC50 = 10.70 μg/mL)
Leukotriene inhibitorsAnti-inflammatory

Study on Anticancer Activity

In a study focusing on the anticancer potential of nanoparticle formulations, it was found that ethyl acetate fractions showed enhanced bioavailability and cytotoxicity against breast cancer cell lines (MDA-MB-231). This suggests that similar structural compounds may enhance therapeutic efficacy through improved delivery systems .

Inhibition of Inflammatory Mediators

Research has highlighted the role of leukotrienes in inflammatory diseases. Compounds that inhibit their synthesis can be effective in treating conditions like asthma and arthritis. This compound's potential as a leukotriene biosynthesis inhibitor positions it as a candidate for further investigation in inflammatory disease models .

Scientific Research Applications

Applications in Organic Synthesis

Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows it to participate in further reactions, leading to the formation of more complex molecules.

Table 1: Synthetic Pathways Involving this compound

Reaction TypeStarting MaterialsConditionsProduct
Nucleophilic SubstitutionThis compound + aminesReflux in ethanolAmino derivatives
ReductionThis compound + H₂Catalytic hydrogenationAlcohol derivatives
EsterificationThis compound + carboxylic acidAcid catalysisEsters

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its structural features that may confer biological activity. Preliminary studies suggest that derivatives of this compound could exhibit anticonvulsant properties, similar to those observed in related compounds such as pregabalin.

Case Study: Anticonvulsant Activity
A study investigated the anticonvulsant effects of compounds derived from this compound. The results indicated that modifications to the nitromethyl group enhanced activity against induced seizures in animal models, suggesting a pathway for developing new anticonvulsant medications.

Agrochemical Applications

The compound also shows promise in agrochemical formulations, particularly as a potential pesticide or herbicide intermediate. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural chemicals.

Table 2: Potential Agrochemical Applications

Application TypeCompound Derived FromTarget Organism
HerbicideThis compound derivativesBroadleaf weeds
InsecticideNitromethyl-substituted cyclopentanesVarious insect pests

Comparison with Similar Compounds

Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate belongs to a broader class of cyclopentyl acetate derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, synthetic routes, and applications.

Structural Analogs with Modified Cyclopentyl Substituents

a. Ethyl [(1S)-2,2,3-trimethyl-3-cyclopenten-1-yl]acetate

  • Structure : Features a cyclopentenyl ring with 2,2,3-trimethyl substituents and an ethyl acetate group. The (1S)-configuration introduces chirality, which can influence biological activity .
  • Key Differences : Lacks the nitromethyl group, reducing electron-withdrawing effects. The unsaturated cyclopentenyl ring may enhance reactivity in Diels-Alder reactions.
  • Applications: Likely used in fragrance or flavor industries due to structural similarities to terpenoid esters.

b. Ethyl 2-((3R,4S)-3-ethyl-4-(hydroxymethyl)cyclopentylidene)acetate

  • Structure : Contains a hydroxylmethyl group and ethyl substituent on the cyclopentyl ring, with an exocyclic double bond .
  • Synthesis : Prepared via TBAF-mediated deprotection, yielding 95% purity (LC/MS: Rt = 1.96 min, MS m/z: 213 (M+H)+) .
  • Applications : Intermediate in prostaglandin analogs or antiviral drugs, where hydroxyl groups enhance solubility and hydrogen-bonding interactions.

c. Ethyl 2-((1R,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetate

  • Structure : Incorporates a heterocyclic pyrrolo-triazolo-pyrazine moiety, significantly increasing molecular complexity .
  • Properties : LC/MS data (Rt = 1.85 min, MS m/z: 342 (M+H)+) indicate higher molecular weight and polarity compared to the target compound .
  • Applications : Likely a kinase inhibitor precursor, leveraging the heterocycle’s affinity for ATP-binding pockets.
Analogs with Nitromethyl Functionality

a. 2-[1-(Nitromethyl)-2-(tridecafluorohexylsulfonyl)ethyl]thiophene

  • Structure : Combines nitromethyl with a fluorinated sulfonyl group on a thiophene ring .
  • Key Differences : The fluorinated chain enhances hydrophobicity and thermal stability, suitable for surfactants or corrosion inhibitors.
  • Applications: Potential use in materials science due to fluorine’s inertness and sulfonyl groups’ electrophilicity.

b. Ethyl 7-epi-12-hydroxyjasmonate glucoside

  • Structure : A jasmonate derivative with a glucoside and hydroxy groups on the cyclopentyl ring .
  • Biological Relevance : Found in herbs and spices, this compound is involved in plant stress signaling. The glucoside group improves water solubility, contrasting with the nitromethyl group’s lipophilicity.
Data-Driven Comparison Table
Compound Name Key Substituents Molecular Weight (g/mol) LC/MS Rt (min) MS m/z (M+H)+ Applications
This compound 3-methyl, 1-nitromethyl 257.3 (calc.) N/A N/A Synthetic intermediate
Ethyl [(1S)-2,2,3-trimethyl-3-cyclopenten-1-yl]acetate 2,2,3-trimethyl, cyclopentenyl 210.3 N/A N/A Fragrance/flavor
Ethyl 2-((3R,4S)-3-ethyl-4-(hydroxymethyl)cyclopentylidene)acetate 3-ethyl, 4-hydroxymethyl, double bond 212.2 1.96 213 Pharmaceutical intermediate
Ethyl 2-((1R,3R,4S)-3-ethyl-4-heterocyclic)acetate Pyrrolo-triazolo-pyrazine 341.4 1.85 342 Kinase inhibitor precursor

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate typically involves:

  • Formation of a nitromethyl-substituted cyclopentane intermediate
  • Introduction of the ethyl acetate moiety via esterification or alkylation
  • Control of stereochemistry and functional group compatibility during the synthesis

Preparation of Nitro-Substituted Cyclopentane Intermediates

A key step is the preparation of nitromethylated cyclopentane derivatives, which serve as precursors for the target compound.

  • Nitromethylation of cyclopentane derivatives can be achieved by reaction of appropriate cyclopentane precursors with nitromethyl reagents under controlled conditions.
  • For example, a related compound, 2,2-dimethyl-5-[3-methyl-1-(nitromethyl)butyl]-1,3-dioxane-4,6-dione, was synthesized by reacting Meldrum's acid with 4-methyl-1-nitropent-1-ene in methylene chloride with triethylamine as base at low temperatures (10-15°C). The product was isolated after aqueous workup and trituration with isopropyl alcohol.

This illustrates the use of nitroalkene precursors and base-mediated addition to cyclic or acyclic dicarbonyl compounds to introduce nitromethyl groups.

Specific Synthetic Example Relevant to this compound

While direct procedures for this compound are scarce, closely related nitrocyclopentane derivatives have been synthesized through:

  • Reduction of nitro-substituted cyclopentyl acetic acids with sodium borohydride in ethanol at room temperature, followed by acidification and extraction, yielding hydroxymethylene or nitromethyl substituted cyclopentane derivatives.
  • Alkylation of nitromethyl groups on cyclopentane rings with ethyl formate in the presence of sodium hydride in dry ether under inert atmosphere, followed by acidic quenching and organic extraction, to install ester functionalities.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Nitroalkene addition to Meldrum's acid Meldrum's acid, 4-methyl-1-nitropent-1-ene, Et3N 10-15°C, RT ~85 Formation of nitromethyl dioxanedione
Hydrolysis to carboxylic acid p-Toluenesulfonic acid, toluene reflux Reflux (~110°C) ~60 Acid intermediate formation
Reduction of nitro acid NaBH4, ethanol Room temperature Not specified Leads to hydroxymethylene derivatives
Alkylation with ethyl formate NaH in dry ether, ethyl formate 0°C to RT Complete consumption of starting material Ester group introduction

Analytical Characterization

  • Infrared (IR) Spectroscopy : Characteristic nitro group absorption around 1550 cm⁻¹ (asymmetric stretch) and carbonyl (C=O) stretch near 1750 cm⁻¹ are diagnostic.
  • Nuclear Magnetic Resonance (NMR) : Proton NMR shows multiplets corresponding to methyl, methylene, and methine protons, with signals for nitromethyl protons typically appearing downfield due to electron-withdrawing effects.

Summary of Preparation Methodology

The preparation of this compound involves:

Q & A

Advanced Research Question

  • Nitromethyl group : Acts as a latent amine (via reduction) or electrophile (via Henry reaction). demonstrates nitro-to-oxo conversion under basic conditions, yielding α-keto esters .
  • Cyclopentyl ring : Imparts steric hindrance, directing regioselectivity in nucleophilic attacks. For example, the 3-methyl substituent may block axial approach, favoring equatorial reaction pathways.
  • Exploitation : Use the nitro group for photoaffinity labeling in biological studies or the ester for hydrolytic stability tuning in prodrug design.

How can computational methods aid in predicting the compound’s behavior in novel reactions or biological systems?

Advanced Research Question

  • DFT calculations : Model transition states for nitro reduction or ester hydrolysis to predict kinetics.
  • Molecular docking : Screen for binding affinity with enzymes (e.g., nitroreductases) using the nitromethyl group as a redox-active handle.
  • ADMET profiling : Predict bioavailability and toxicity via tools like SwissADME, leveraging logP values derived from the ester and cyclopentyl hydrophobicity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate
Reactant of Route 2
Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate

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